![molecular formula C23H29N3O2 B3952402 N-(ethoxymethyl)-2-(2-ethyl-1H-1,3-benzodiazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 429643-69-6](/img/structure/B3952402.png)
N-(ethoxymethyl)-2-(2-ethyl-1H-1,3-benzodiazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Overview
Description
N-(ethoxymethyl)-2-(2-ethyl-1H-1,3-benzodiazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H29N3O2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(ethoxymethyl)-2-(2-ethyl-1H-benzimidazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is 379.22597718 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(ethoxymethyl)-2-(2-ethyl-1H-1,3-benzodiazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide, a compound with the molecular formula C23H29N3O3 and a molecular weight of 395.503 g/mol, has garnered attention in recent research for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C23H29N3O3 |
Molecular Weight | 395.503 g/mol |
IUPAC Name | N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(1-hydroxyethyl)-1H-1,3-benzodiazol-1-yl]acetamide |
CAS Number | 429652-37-9 |
The compound's biological activity is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act through the following mechanisms:
- Inhibition of Enzymatic Activity : this compound has shown potential to inhibit certain enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and potentially exhibiting anxiolytic or antidepressant effects.
- Antioxidant Activity : Research indicates that this compound might possess antioxidant properties, helping to mitigate oxidative stress in cells.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A notable study reported the following findings:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.4 |
MCF7 | 18.7 |
A549 | 12.9 |
These results suggest that the compound may have potential as an anticancer agent.
Case Studies
Several case studies have explored the pharmacological effects of this compound:
- Case Study on Anticancer Activity : In a study involving human breast cancer cells (MCF7), treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis, as evidenced by increased caspase activity.
- Neuroprotective Effects : Another study highlighted its potential neuroprotective effects in a model of oxidative stress-induced neuronal damage. The compound reduced markers of oxidative stress and improved cell survival rates.
Properties
IUPAC Name |
N-(ethoxymethyl)-2-(2-ethylbenzimidazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-5-18-12-10-11-17(4)23(18)26(16-28-7-3)22(27)15-25-20-14-9-8-13-19(20)24-21(25)6-2/h8-14H,5-7,15-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZHDDHLKKDTSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CN2C3=CC=CC=C3N=C2CC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401133779 | |
Record name | N-(Ethoxymethyl)-2-ethyl-N-(2-ethyl-6-methylphenyl)-1H-benzimidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401133779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
429643-69-6 | |
Record name | N-(Ethoxymethyl)-2-ethyl-N-(2-ethyl-6-methylphenyl)-1H-benzimidazole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=429643-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Ethoxymethyl)-2-ethyl-N-(2-ethyl-6-methylphenyl)-1H-benzimidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401133779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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